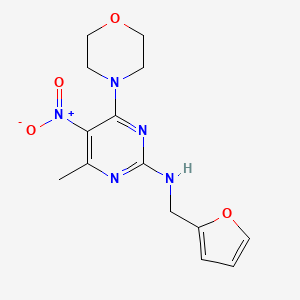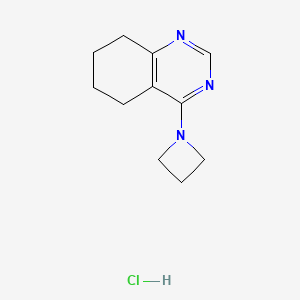
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride is a heterocyclic compound that features both azetidine and quinazoline moieties. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity, while quinazolines are bicyclic compounds containing fused benzene and pyrimidine rings. The combination of these two structures in a single molecule offers a range of interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride typically involves the formation of the azetidine ring followed by its incorporation into the quinazoline framework. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heating to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.
Substitution: Both the azetidine and quinazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用机制
The mechanism of action of 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride involves its interaction with various molecular targets. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The quinazoline moiety can interact with nucleic acids and proteins, modulating their function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with significant ring strain and unique reactivity.
Quinazoline: A bicyclic compound with fused benzene and pyrimidine rings, known for its biological activity.
Aziridine: A three-membered nitrogen-containing ring with even greater ring strain than azetidine.
Uniqueness
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride is unique due to the combination of the azetidine and quinazoline moieties in a single molecule. This dual functionality provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research .
属性
IUPAC Name |
4-(azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-2-5-10-9(4-1)11(13-8-12-10)14-6-3-7-14;/h8H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWZDADOLRXBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2420705.png)

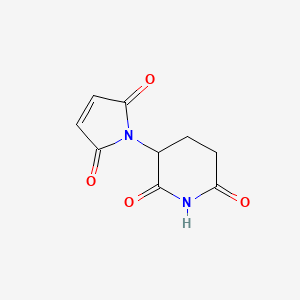

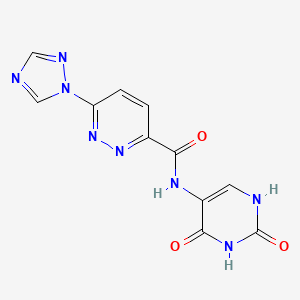
![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2420715.png)
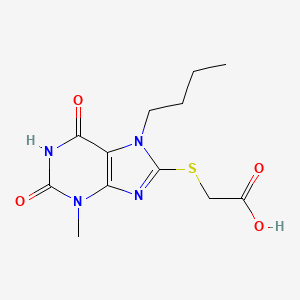
![(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2420717.png)


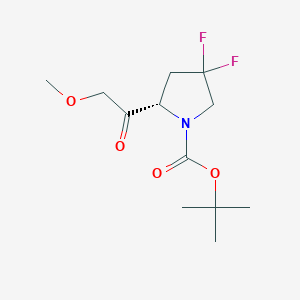
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine](/img/structure/B2420722.png)
![1-(tert-butyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2420723.png)
